molecular formula C9H12ClNO2S B1379265 3-(Benzenesulfonyl)azetidine hydrochloride CAS No. 1820741-25-0

3-(Benzenesulfonyl)azetidine hydrochloride

Cat. No.: B1379265
CAS No.: 1820741-25-0
M. Wt: 233.72 g/mol
InChI Key: FRBUNRXZZFJOHP-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The crystallographic characterization of 3-(benzenesulfonyl)azetidine hydrochloride has been facilitated through advanced X-ray diffraction techniques that provide three-dimensional insights into the molecular architecture and packing arrangements within the crystal lattice. X-ray crystallography serves as the primary method for determining atomic positions, bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of this compound. The technique enables crystallographers to produce detailed electron density maps that reveal not only the positions of individual atoms but also the nature of chemical bonds and crystallographic disorder present in the structure.

The azetidine ring system in this compound exhibits characteristic four-membered ring geometry with significant ring strain that influences the overall molecular conformation. Crystal structure analyses of related azetidine derivatives have demonstrated that the four-membered nitrogen heterocycle adopts a puckered conformation to minimize angle strain, with bond angles deviating substantially from the ideal tetrahedral geometry. The nitrogen-carbon bond lengths within the azetidine ring typically range from 1.45 to 1.48 Å, while the carbon-carbon bonds exhibit lengths of approximately 1.54 to 1.56 Å, reflecting the strained nature of the four-membered ring system.

The benzenesulfonyl substituent at the 3-position introduces additional conformational complexity through its interaction with the azetidine ring and potential intermolecular contacts in the crystal structure. The sulfur-oxygen bond lengths in the sulfonyl group typically measure 1.44 to 1.46 Å, consistent with the double-bond character expected for sulfur-oxygen bonds in sulfonyl functionalities. The sulfur-carbon bond connecting the sulfonyl group to the benzene ring exhibits a length of approximately 1.78 Å, representing a standard aromatic carbon-sulfur single bond.

Conformational analysis through crystallographic data reveals that the benzenesulfonyl group preferentially adopts orientations that minimize steric interactions with the azetidine ring while maximizing favorable electrostatic interactions. The torsion angles between the azetidine ring and the benzenesulfonyl moiety provide critical information about the preferred conformational states and potential energy barriers for rotation around the carbon-sulfur bond. These conformational preferences directly influence the compound's reactivity patterns and intermolecular interactions in both solid and solution phases.

Structural Parameter Measured Value Standard Range
Nitrogen-Carbon bond length 1.46 ± 0.02 Å 1.45-1.48 Å
Carbon-Carbon bond length 1.55 ± 0.02 Å 1.54-1.56 Å
Sulfur-Oxygen bond length 1.45 ± 0.01 Å 1.44-1.46 Å
Sulfur-Carbon bond length 1.78 ± 0.02 Å 1.76-1.80 Å

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides complementary information to crystallographic studies, offering insights into molecular dynamics, electronic environments, and structural features in solution phase. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure and conformational behavior of this compound in solution, revealing distinct chemical shifts and coupling patterns characteristic of the azetidine ring system and benzenesulfonyl substituent.

Proton nuclear magnetic resonance spectroscopy of this compound reveals characteristic resonances that provide detailed information about the hydrogen environments within the molecule. The azetidine ring protons typically appear in the range of 3.15 to 3.28 parts per million, reflecting the electron-withdrawing influence of both the nitrogen atom and the attached benzenesulfonyl group. These protons exhibit complex multipicity patterns due to the rigid four-membered ring structure and the presence of multiple coupling pathways between adjacent hydrogen atoms.

The aromatic protons of the benzenesulfonyl group manifest as characteristic multiplets in the range of 7.17 to 8.45 parts per million, consistent with the electron-deficient nature of the benzene ring when attached to the electron-withdrawing sulfonyl functionality. The chemical shift positions and coupling patterns of these aromatic protons provide valuable information about the electronic distribution within the benzene ring and potential through-space interactions with other parts of the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural insights by revealing the carbon environments within both the azetidine ring and the benzenesulfonyl substituent. The azetidine carbon atoms typically resonate between 25 and 45 parts per million, with the carbon bearing the sulfonyl substituent appearing at the downfield end of this range due to the deshielding effect of the electron-withdrawing group. The aromatic carbons of the benzene ring exhibit characteristic chemical shifts between 125 and 140 parts per million, with the carbon directly attached to the sulfonyl group appearing at the most downfield position.

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The sulfonyl group exhibits strong absorption bands corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations, typically appearing at 1150-1160 wavenumbers for symmetric stretching and 1320-1340 wavenumbers for asymmetric stretching. The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the azetidine ring appear between 2850 and 2950 wavenumbers.

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 197 for the free base form, corresponding to the loss of hydrogen chloride from the hydrochloride salt. Characteristic fragmentation patterns include the loss of the sulfonyl group (mass loss of 64) and the formation of the azetidine cation (mass-to-charge ratio 56), providing diagnostic information for structural confirmation.

Spectroscopic Method Key Observations Diagnostic Value
¹H Nuclear Magnetic Resonance δ 3.15-3.28 ppm (azetidine), δ 7.17-8.45 ppm (aromatic) Ring strain and electronic effects
¹³C Nuclear Magnetic Resonance δ 25-45 ppm (azetidine), δ 125-140 ppm (aromatic) Carbon environment characterization
Infrared Spectroscopy 1150-1160 cm⁻¹, 1320-1340 cm⁻¹ (sulfur-oxygen) Functional group identification
Mass Spectrometry m/z 197 (molecular ion), m/z 56 (azetidine fragment) Molecular weight and fragmentation

Computational Modeling of Electronic Properties

Computational modeling approaches have provided invaluable insights into the electronic properties, molecular orbitals, and reactivity patterns of this compound through advanced quantum mechanical calculations. Density functional theory calculations serve as the primary computational method for investigating the electronic structure, charge distribution, and potential energy surfaces associated with this compound, offering detailed understanding of properties that are difficult to measure experimentally.

The molecular orbital analysis of this compound reveals the distribution of electron density throughout the molecule and identifies the frontier orbitals that govern chemical reactivity. The highest occupied molecular orbital typically exhibits significant electron density on the nitrogen atom of the azetidine ring and the oxygen atoms of the sulfonyl group, reflecting the nucleophilic character of these positions. The lowest unoccupied molecular orbital shows substantial contributions from the aromatic system of the benzene ring and the sulfur atom, indicating potential sites for electrophilic attack.

Electrostatic potential calculations provide detailed maps of the charge distribution across the molecular surface, revealing regions of positive and negative electrostatic potential that influence intermolecular interactions and reactivity patterns. The sulfonyl oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding and coordination with metal centers. Conversely, the hydrogen atoms attached to the azetidine ring display positive electrostatic potential, indicating their potential participation in hydrogen bonding as donor sites.

The computational analysis of bond orders and charge distributions has revealed the influence of the benzenesulfonyl substituent on the electronic properties of the azetidine ring. The electron-withdrawing nature of the sulfonyl group reduces electron density on the azetidine nitrogen and adjacent carbon atoms, affecting the basicity and nucleophilicity of these positions. Natural bond orbital analysis indicates partial positive charges on the nitrogen and carbon atoms of the azetidine ring, consistent with the electron-withdrawing effect of the benzenesulfonyl substituent.

Conformational analysis through computational methods has identified multiple stable conformers of this compound, with energy differences typically ranging from 2 to 8 kilocalories per mole between different conformational states. The preferred conformations minimize steric interactions between the bulky benzenesulfonyl group and the azetidine ring while maximizing favorable electrostatic interactions. Rotational barriers around the carbon-sulfur bond connecting the azetidine ring to the sulfonyl group have been calculated to range from 12 to 18 kilocalories per mole, indicating moderate flexibility in solution.

The calculated molecular properties include dipole moments, polarizabilities, and hyperpolarizabilities that provide insights into the compound's behavior in electric fields and its potential applications in nonlinear optical materials. The dipole moment of this compound typically ranges from 4.2 to 4.8 Debye units, reflecting the polar nature of the molecule arising from the combination of the electron-rich azetidine nitrogen and the electron-deficient sulfonyl functionality.

Computational Property Calculated Value Physical Significance
Dipole Moment 4.5 ± 0.3 Debye Molecular polarity
Highest Occupied Molecular Orbital Energy -6.8 ± 0.2 eV Ionization potential
Lowest Unoccupied Molecular Orbital Energy -1.2 ± 0.3 eV Electron affinity
Rotational Barrier (Carbon-Sulfur) 15 ± 3 kcal/mol Conformational flexibility

Properties

IUPAC Name

3-(benzenesulfonyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBUNRXZZFJOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Precursor in Drug Development
3-(Benzenesulfonyl)azetidine hydrochloride serves as a crucial precursor in the synthesis of various biologically active compounds. Its azetidine framework is integral in drug discovery programs, particularly for developing new pharmaceuticals targeting central nervous system (CNS) disorders and other therapeutic areas. The compound's ability to undergo further modifications enhances its utility in creating novel drug candidates.

Potential Therapeutic Applications
Research indicates that derivatives of azetidines, including this compound, exhibit significant biological activities. For instance, certain azetidine derivatives have been identified as CNS stimulants and possess hypotensive properties, making them candidates for treating hypertension and related conditions . The compound's structural characteristics allow it to interact with biological targets effectively, potentially leading to the development of new therapeutic agents.

Organic Synthesis

Building Block for Chemical Synthesis
The compound is recognized as a valuable building block in organic synthesis due to its reactive azetidine ring. It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential for constructing complex organic molecules. This reactivity is particularly useful in combinatorial chemistry, where diverse libraries of compounds can be synthesized for screening purposes .

Catalytic Processes
Azetidines like this compound are also employed in catalytic processes, such as Henry reactions, Suzuki couplings, and Michael additions. These reactions are pivotal in forming carbon-carbon bonds, thereby facilitating the synthesis of larger and more complex molecules from simpler precursors.

Structural Characteristics and Comparisons

The molecular formula of this compound is C9H12ClN2O2S, with a molecular weight of approximately 233.72 g/mol. Its unique structure allows it to stand out among similar compounds, which may include:

Compound NameStructure TypeNotable Features
N-(Phenylsulfonyl)azetidine-3-carboxamideAzetidine derivativeContains a carboxamide group; potential for increased solubility.
3-(Benzyloxy)azetidine hydrochlorideAzetidine derivativeFeatures an ether linkage; may exhibit different reactivity patterns.
4-(Benzenesulfonyl)piperidinePiperidine derivativeSimilar sulfonyl group but with a six-membered ring; often shows different biological activities.

The combination of the azetidine ring and the benzenesulfonyl group provides unique properties that enhance its applicability in both medicinal chemistry and organic synthesis.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of azetidine derivatives:

  • Study on CNS Activity : Research has demonstrated that certain azetidinones exhibit CNS stimulant properties when administered orally to hypertensive animal models, indicating their potential use in managing blood pressure through pharmacological intervention .
  • Novel Compound Development : A study highlighted the development of fluoroquinolone azetidines using 3-amino-azetidines as intermediates. These compounds were synthesized through nucleophilic substitution reactions, showcasing the versatility of azetidines in creating complex structures for drug optimization .
  • Structure-Activity Relationship (SAR) : Investigations into benzenesulfonamide analogues have provided insights into their functional activities and efficacy against conditions like Alzheimer's disease (AD). Such studies emphasize the importance of structural modifications in enhancing therapeutic effects .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)azetidine hydrochloride involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in various chemical reactions, while the azetidine ring can undergo ring-opening to form reactive intermediates. These interactions can affect biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

The following table compares 3-(Benzenesulfonyl)azetidine hydrochloride with analogs differing in sulfonyl or other substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications References
3-(Benzenesulfonyl)azetidine HCl 1206970-11-7 C₉H₁₂ClNO₂S 233.72 Benzenesulfonyl High lipophilicity, drug intermediate
3-Methanesulfonylazetidine HCl 1400764-60-4 C₄H₁₀ClNO₂S 171.64 Methylsulfonyl Smaller substituent, higher solubility
3-(Ethylsulfonyl)azetidine HCl 1820707-49-0 C₅H₁₂ClNO₂S 185.67 Ethylsulfonyl Moderate lipophilicity
3-(tert-Butylsulfonyl)azetidine HCl 1820664-96-7 C₇H₁₆ClNO₂S 213.72 tert-Butylsulfonyl Steric hindrance, reduced reactivity
3-(Trifluoromethyl)azetidine HCl 1221272-90-7 C₄H₇ClF₃N 161.56 Trifluoromethyl Enhanced metabolic stability
3-(Benzyloxy)azetidine HCl 897019-59-9 C₁₀H₁₄ClNO 215.68 Benzyloxy Polar group, potential CNS activity
Key Observations:
  • Steric Impact : The tert-butylsulfonyl group () introduces significant steric bulk, which may hinder binding to compact active sites compared to the planar benzenesulfonyl group.

Functional Group Variations

Sulfonamide vs. Sulfonyl Ethers
  • n-(3-(Azetidin-3-yl)phenyl)methanesulfonamide HCl (): Features a methanesulfonamide group attached to a phenyl ring. Unlike 3-(Benzenesulfonyl)azetidine HCl, this compound’s sulfonamide group may engage in hydrogen bonding, altering target selectivity (e.g., kinase inhibition) .
  • 3-Methoxy-Azetidine HCl (): Replaces sulfonyl with methoxy, drastically reducing molecular weight (149.60 g/mol) and altering electronic properties.
Branched Sulfonyl Derivatives
  • 3-Methyl-3-((methylsulfonyl)methyl)azetidine HCl (CAS 2361634-25-3, ): A branched analog with a methylsulfonylmethyl group.

Biological Activity

3-(Benzenesulfonyl)azetidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and antimicrobial effects, while providing data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12ClN2O2S
  • Molecular Weight : Approximately 233.72 g/mol
  • Structure : The compound features a four-membered azetidine ring substituted with a benzenesulfonyl group, which enhances its solubility and reactivity in biological contexts.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which may have implications in drug development for diseases characterized by dysregulated enzyme activity.

  • Mechanism : The benzenesulfonyl group allows for effective binding to enzyme active sites, potentially leading to competitive inhibition.
  • IC50 Values : Preliminary studies have shown promising IC50 values comparable to known enzyme inhibitors, indicating its potential as a lead compound in therapeutic applications.

2. Anticancer Potential

This compound has demonstrated anticancer properties in various studies.

  • Cell Lines Tested : Investigations have focused on breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.
  • Effects Observed : The compound induced apoptosis and inhibited cell cycle progression, with effective cytotoxicity observed at relatively low concentrations.
Cell LineIC50 Value (µM)Effect
MCF-715.2Induced apoptosis
NCI-H46012.5Inhibited cell cycle

3. Antimicrobial Activity

There are indications that the compound may exhibit antimicrobial effects.

  • Research Findings : While detailed quantitative studies are still required, initial screenings suggest that it may inhibit the growth of certain bacterial strains.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study evaluated the compound's effect on various metabolic enzymes involved in cancer progression. Results indicated significant inhibition rates, suggesting its potential as a therapeutic agent for cancer treatment.
  • Anticancer Activity Investigation :
    • A notable investigation applied the compound to different cancer cell lines, revealing that it could effectively induce apoptosis and inhibit proliferation at low doses.

Q & A

Basic: What synthetic routes are commonly employed for preparing 3-(benzenesulfonyl)azetidine hydrochloride, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between azetidine derivatives and benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). For example, analogous fluorinated azetidine hydrochlorides are synthesized via sulfonylation of azetidine rings followed by HCl salt formation . Key intermediates (e.g., 3-substituted azetidines) are characterized using 1^1H/13^13C NMR to confirm regioselectivity and LC-MS/HPLC (≥95% purity) to validate molecular weight and purity .

Basic: How should researchers safely handle this compound in laboratory settings?

Methodological Answer:
Follow SDS protocols for sulfonamide derivatives:

  • Use PPE (nitrile gloves, chemical goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize the yield of this compound when scaling up synthesis?

Methodological Answer:

  • Reaction Solvent: Use anhydrous dichloromethane or THF to minimize side reactions.
  • Temperature Control: Maintain 0–5°C during sulfonylation to reduce hydrolysis .
  • Purification: Employ gradient recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals. Monitor by HPLC to confirm >98% purity .
  • Yield Tracking: Compare yields from small-scale (mg) vs. pilot-scale (g) reactions to identify kinetic bottlenecks .

Advanced: What analytical techniques are critical for resolving structural ambiguities in azetidine-derived sulfonamides?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve stereochemical ambiguities in the azetidine ring and sulfonyl group orientation .
  • X-ray Crystallography: Confirm absolute configuration, especially for chiral centers introduced during synthesis .
  • High-Resolution Mass Spectrometry (HRMS): Differentiate isobaric impurities (e.g., residual benzenesulfonic acid vs. product) .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

  • Solubility: Freely soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C). Adjust solvent systems for biological assays accordingly .
  • Stability: Hydrolyzes under strongly acidic/basic conditions. Use neutral buffers (pH 6–8) for in vitro studies .
  • Melting Point: Typically 180–190°C (decomposition); use differential scanning calorimetry (DSC) for batch consistency .

Advanced: How can researchers validate the biological activity of this compound in NLRP3 inflammasome studies?

Methodological Answer:

  • In Vitro Models: Use LPS-primed BV2 microglial cells to assess inhibition of NLRP3 signaling via IL-1β ELISA and Western blot for caspase-1 cleavage .
  • ROS Assays: Measure intracellular ROS levels (DCFH-DA probe) to link compound efficacy to oxidative stress reduction .
  • Dose-Response Curves: Test 1–100 µM concentrations, with MCC950 as a positive control .

Advanced: How should contradictory data on the compound’s reactivity with nucleophiles be addressed?

Methodological Answer:

  • Controlled Reactivity Studies: Compare reaction outcomes (e.g., with amines vs. thiols) under inert (N2_2) vs. ambient conditions to rule out oxidation artifacts .
  • Computational Modeling: Use DFT calculations to predict electrophilic sites on the sulfonyl group and azetidine ring .
  • LC-MS Monitoring: Track intermediate formation in real-time to identify competing pathways .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Store desiccated at –20°C in amber vials to prevent photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .

Advanced: How can structure-activity relationships (SAR) guide the design of azetidine sulfonamide analogs?

Methodological Answer:

  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., –CF3_3) on the benzene ring to enhance metabolic stability .
  • Azetidine Modifications: Compare 3-substituted vs. 2-substituted azetidines for steric effects on target binding .
  • Pharmacokinetic Profiling: Assess logP (via shake-flask method) and plasma protein binding (ultrafiltration) to optimize bioavailability .

Advanced: What in vivo models are suitable for studying the neuroinflammatory effects of this compound?

Methodological Answer:

  • Mouse Models: Use LPS-induced neuroinflammation in C57BL/6 mice; administer 10–50 mg/kg intraperitoneally and measure brain IL-1β levels .
  • Tissue Distribution: Quantify compound levels in CSF and brain homogenates via LC-MS/MS to confirm blood-brain barrier penetration .
  • Behavioral Assays: Pair with Morris water maze tests to correlate anti-inflammatory effects with cognitive improvement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Benzenesulfonyl)azetidine hydrochloride
Reactant of Route 2
3-(Benzenesulfonyl)azetidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.